molecular formula C17H12Cl2N4O2S B294527 6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294527
M. Wt: 407.3 g/mol
InChI Key: KDEIWIGENYCHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Antioxidant and Anticancer Properties

Compounds similar to 6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied for their potential antioxidant and anticancer properties. For instance, a related triazolo-thiadiazole derivative was found to exhibit potent antioxidant properties and cytotoxic effects on hepatocellular carcinoma cells, HepG2, indicating its potential as an anticancer agent (Sunil et al., 2010).

Antibacterial Activity

Another study focused on a series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, similar in structure, demonstrated inhibitory activity against E. coli methionine aminopeptidase, highlighting their potential as antibacterial agents (Li et al., 2010).

Anti-Inflammatory and Analgesic Effects

Further research on 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives revealed their potential for anti-inflammatory and analgesic activities. Certain compounds within this class were found to exhibit effects comparable to ibuprofen, a standard anti-inflammatory drug (Akhter et al., 2014).

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied, providing insight into their molecular arrangement and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Nanjunda-Swamy et al., 2005).

Antimicrobial Properties

Several studies have synthesized and tested derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles for their antimicrobial efficacy. These compounds have shown significant inhibition against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Swamy et al., 2006).

Properties

Molecular Formula

C17H12Cl2N4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

6-[(2,4-dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4O2S/c1-24-13-5-3-2-4-11(13)16-20-21-17-23(16)22-15(26-17)9-25-14-7-6-10(18)8-12(14)19/h2-8H,9H2,1H3

InChI Key

KDEIWIGENYCHKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)COC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
6-[(2,4-Dichlorophenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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